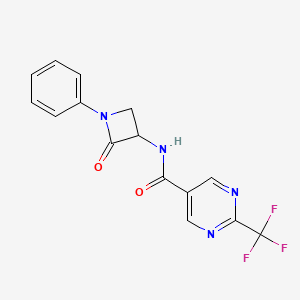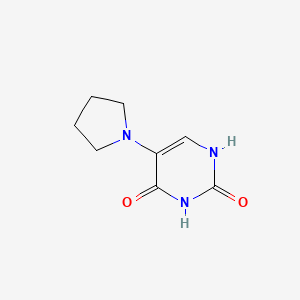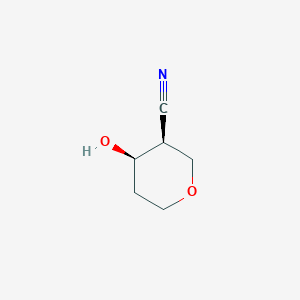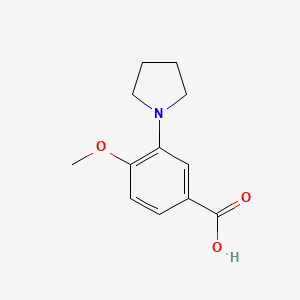
N-(2-oxo-1-phenylazetidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-1-phenylazetidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide, commonly referred to as AZD-6738, is a potent and selective inhibitor of the DNA damage response enzyme ATR (Ataxia Telangiectasia and Rad3-related). It has been extensively studied for its potential use in cancer treatment and as a tool for understanding DNA damage response pathways.
Wirkmechanismus
AZD-6738 inhibits ATR by binding to the ATP-binding site of the enzyme, preventing its activity. ATR is responsible for detecting DNA damage and initiating the DNA damage response pathway, which includes DNA repair, cell cycle arrest, and apoptosis. Inhibition of ATR prevents the activation of this pathway, leading to increased sensitivity of cancer cells to DNA damage.
Biochemical and Physiological Effects:
AZD-6738 has been shown to selectively inhibit ATR activity in cancer cells, leading to increased sensitivity to DNA-damaging agents. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, AZD-6738 has demonstrated efficacy in a variety of cancer types, including breast, lung, and ovarian cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of AZD-6738 in lab experiments is its selectivity for ATR, which allows for specific targeting of the DNA damage response pathway. However, its potency and specificity may also make it difficult to use in certain experiments. Additionally, the complex synthesis method and limited availability of the compound may limit its use in some labs.
Zukünftige Richtungen
There are several potential future directions for research on AZD-6738. One area of interest is the development of combination therapies using AZD-6738 and other DNA-damaging agents. Additionally, further studies are needed to determine the optimal dosing and scheduling of AZD-6738 in combination therapy. Finally, the potential use of AZD-6738 in other DNA damage response-related diseases, such as neurodegenerative disorders, is an area of ongoing research.
Synthesemethoden
AZD-6738 is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method is complex and involves several purification steps to obtain the final product. The detailed synthesis method is beyond the scope of this paper.
Wissenschaftliche Forschungsanwendungen
AZD-6738 has been extensively studied for its potential use in cancer treatment. ATR is a key enzyme in the DNA damage response pathway, which is critical for maintaining genomic stability. Inhibition of ATR has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, making AZD-6738 a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(2-oxo-1-phenylazetidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)14-19-6-9(7-20-14)12(23)21-11-8-22(13(11)24)10-4-2-1-3-5-10/h1-7,11H,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCVEYRCVYXGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=CN=C(N=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)
![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)
![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)
![(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)

![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)
![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)